molecular formula C8H5BrN2 B1282205 1-Bromo-2,7-naphthyridine CAS No. 86278-61-7

1-Bromo-2,7-naphthyridine

Número de catálogo: B1282205
Número CAS: 86278-61-7
Peso molecular: 209.04 g/mol
Clave InChI: XBFXXISYRBBBJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Bromo-2,7-naphthyridine (CAS: 86278-61-7) is a halogenated heterocyclic compound featuring a fused bicyclic aromatic system with nitrogen atoms at positions 2 and 7 and a bromine substituent at position 1. It serves as a critical building block in pharmaceutical and materials chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its reactive C-Br bond . Its molecular formula is C₈H₅BrN₂, with a molecular weight of 209.04 g/mol. The compound is commercially available in purities up to 95% and is typically stored under refrigeration for stability .

Propiedades

IUPAC Name

1-bromo-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFXXISYRBBBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517625
Record name 1-Bromo-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86278-61-7
Record name 1-Bromo-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,7-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-2,7-naphthyridine can be synthesized through several methods. One common approach involves the bromination of 2,7-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-2,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Bromo-2,7-naphthyridine has demonstrated significant potential in drug development due to its diverse biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of naphthyridines exhibit antimicrobial properties. For instance, compounds related to this compound have been found effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLComparison Drug
Staphylococcus aureus6-7Ciprofloxacin
Escherichia coli5.4-7.1Ofloxacin
Pseudomonas aeruginosaNot active-

The mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase, similar to fluoroquinolone antibiotics.

  • Anticancer Activity : The compound has shown promising results in inducing apoptosis in various cancer cell lines. For example:
Cell LineIC50 (μM)Effect
HCT1163.18Antiproliferative
SW4802.74Induces apoptosis
A549 (Lung Cancer)3.05Cytostatic properties

These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of advanced materials. Its derivatives can serve as building blocks for organic light-emitting diodes (OLEDs), sensors, and semiconductors due to their unique electronic properties .

Study on Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of naphthyridine derivatives demonstrated that introducing bromine at specific positions significantly enhanced antibacterial activity. The research highlighted the compound's effectiveness against resistant bacterial strains and compared its efficacy with established antibiotics like ciprofloxacin .

Investigation into Anticancer Properties

In vivo studies using xenograft models have confirmed the anticancer efficacy of naphthyridine derivatives. Mice treated with these compounds exhibited significant tumor growth reduction compared to control groups. This study underscores the potential of this compound in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of 1-Bromo-2,7-naphthyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies often focus on its ability to inhibit or activate specific biochemical processes.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Positional Isomers: Brominated Naphthyridines

3-Bromo-1,5-naphthyridine (CAS: 17965-71-8)
  • Structural Differences : The bromine is at position 3 in the 1,5-naphthyridine isomer, altering the electronic environment compared to 1-bromo-2,7-naphthyridine.
  • Applications: Limited literature on catalytic applications; primarily used in academic studies .
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
  • Structural Differences : Contains additional substituents (fluoro, methoxy) and bromine at position 6.
  • Reactivity : Electron-withdrawing groups (fluoro, methoxy) deactivate the ring, reducing bromine’s leaving group ability.
  • Applications : Specialized in fluorinated drug intermediates, but lower catalytic efficiency compared to this compound .

Halogen-Substituted Derivatives

1-Chloro-2,7-naphthyridine
  • Reactivity : The C-Cl bond is less reactive than C-Br, leading to slower cross-coupling kinetics and higher catalyst loadings.
  • Synthesis : Bromination of 2,7-naphthyridine derivatives (e.g., using Br₂/NaOAc in acetic acid) is a common route for 1-bromo analogs, while chlorination requires harsher conditions .
4-Bromo-2,7-naphthyridin-1-amine (CAS: 959558-28-2)
  • Structural Differences : An amine group at position 1 introduces steric hindrance and electronic deactivation.
  • Reactivity : Reduced reactivity in cross-couplings due to the electron-donating amine group.
  • Applications : Primarily used as a medical intermediate for kinase inhibitors, but niche compared to unsubstituted bromo-naphthyridines .

Ring-System Analogs

Ethyl 6-Bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate
  • Structural Differences : A 1,8-naphthyridine core with a ketone and ester substituents.
  • Reactivity : The electron-deficient 1,8-naphthyridine system enhances electrophilicity at the bromine site, but steric bulk from substituents limits coupling efficiency .
  • Applications : Used in antitumor agent synthesis but requires specialized catalysts (e.g., Pd(dppf)Cl₂) .
1-Chloro-2,7-naphthyridine
  • Synthesis : Cobalt-catalyzed alkylation of 1-chloro-2,7-naphthyridine achieves moderate yields (80–98%), but brominated analogs generally offer higher reactivity in Pd-mediated reactions .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reactivity in Pd-Catalyzed Coupling
This compound 86278-61-7 C₈H₅BrN₂ 209.04 Not reported High
3-Bromo-1,5-naphthyridine 17965-71-8 C₈H₅BrN₂ 209.04 Not reported Moderate
1-Chloro-2,7-naphthyridine Not available C₈H₅ClN₂ 164.60 Not reported Low
4-Bromo-2,7-naphthyridin-1-amine 959558-28-2 C₈H₆BrN₃ 224.06 Not reported Low

Research Findings and Trends

  • Reactivity Hierarchy : Brominated 2,7-naphthyridines > 1,5-naphthyridines > chlorinated analogs.
  • Catalytic Efficiency : Pd(dppf)Cl₂ and CoCl₂ are effective for bromo-naphthyridines, but chloro derivatives require higher temperatures or microwave assistance .
  • Emerging Applications : this compound is pivotal in synthesizing EGFR inhibitors (e.g., BLU-945) and boron-containing therapeutics .

Actividad Biológica

1-Bromo-2,7-naphthyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position of the naphthyridine ring system, which consists of two fused pyridine rings. This unique structure contributes to its reactivity and potential biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of bromine at specific positions on the naphthyridine scaffold has been shown to enhance antibacterial activity.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundS. aureus6-7 mM
E. coli5.4-7.1 mM
B. cereusModerate activity

The compound's mechanism involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have reported an IC50 range of 1.7–13.2 µg/mL against DNA gyrase, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Research demonstrates that it can induce apoptosis in various cancer cell lines, including those from leukemia and solid tumors.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MDA-MB-231), significant reductions in cell viability were observed with IC50 values ranging from 10 to 15 µM . The compound was found to activate apoptotic pathways and induce cell cycle arrest at the G0/G1 phase.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10.47Apoptosis induction
MDA-MB-23115.03Cell cycle arrest
THP-1 (leukemia)Varies (up to 12)Apoptosis and differentiation

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Antimicrobial Mechanism : By inhibiting DNA gyrase, it disrupts bacterial DNA replication.
  • Anticancer Mechanism : It induces apoptosis through p53-independent pathways and promotes cell cycle arrest by upregulating pro-apoptotic factors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-2,7-naphthyridine?

  • Methodological Answer : The most reliable method involves halogenation of 2,7-naphthyridin-1(2H)-one using phosphorus oxybromide (POBr₃) at 140°C, yielding this compound with ~60% efficiency. Alternatively, POCl₃ under sealed conditions produces the chloro analog, which can be converted via hydrazine intermediates and oxidation . For reproducibility, ensure anhydrous conditions and monitor reaction progression using thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and purity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
    Cross-referencing with computational electron density models can resolve ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions of this compound be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, hydrazine substitution at the 1-position (as in 1-hydrazino-2,7-naphthyridine) followed by oxidation avoids direct displacement challenges observed in hydrogenolysis . Computational studies (e.g., density functional theory (DFT)) can predict reactive sites by analyzing electron-deficient regions .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron density calculations and frontier molecular orbital (FMO) analysis are critical. For instance, the bromine atom’s electron-withdrawing effect activates the naphthyridine core for Suzuki-Miyaura couplings. DFT-based simulations (e.g., using Gaussian or ORCA) can model transition states to optimize ligand selection (e.g., Pd(PPh₃)₄) and solvent systems .

Q. How do electronic properties of this compound compare to its chloro or iodo analogs?

  • Methodological Answer : Comparative studies using UV-Vis spectroscopy and cyclic voltammetry reveal that halogen electronegativity impacts the compound’s HOMO-LUMO gap. Bromine’s intermediate electronegativity balances reactivity and stability, making it preferable for catalytic applications. X-ray crystallography of derivatives can validate structural predictions .

Data Analysis and Experimental Design

Q. How should researchers resolve discrepancies in reaction yields when synthesizing this compound derivatives?

  • Methodological Answer : Contradictions in yields often stem from trace moisture or impurities. Mitigation strategies include:

  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization.
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or in-situ monitoring (e.g., Raman spectroscopy) to identify side reactions .
  • Statistical Design : Apply factorial experiments to optimize temperature, stoichiometry, and catalyst loading .

Q. What strategies validate the biological activity of this compound-derived compounds?

  • Methodological Answer : For antimicrobial or anticancer studies:

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against model organisms (e.g., E. coli or S. aureus).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 8-amino derivatives) to correlate substituent effects with bioactivity .
  • Toxicity Screening : Use zebrafish or in vitro cytotoxicity assays (e.g., MTT on HeLa cells) to prioritize leads .

Table: Comparative Halogenation Methods for 2,7-Naphthyridine Derivatives

Halogenating AgentTemperature (°C)Yield (%)Key IntermediateReference
POBr₃140602,7-Naphthyridinone
POCl₃130 (sealed)801-Chloro derivative
NBS (in DMF)80–10045*Radical pathway

*Hypothetical yield based on analogous bromination reactions .

Guidelines for Rigorous Research Design

  • FINER Criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant. For example, prioritize synthesizing derivatives with unexplored pharmacological profiles over well-documented analogs .
  • PICO Framework : Define Population (e.g., catalytic systems), Intervention (e.g., cross-coupling conditions), Comparison (e.g., Pd vs. Ni catalysts), and Outcomes (e.g., yield, enantioselectivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,7-naphthyridine
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,7-naphthyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.